molecular formula C18H26Cl6La2O22 B213118 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) CAS No. 32607-23-1

2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+)

Cat. No.: B213118
CAS No.: 32607-23-1
M. Wt: 1084.9 g/mol
InChI Key: WYDCSKVWJQQQBQ-UHFFFAOYSA-N
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Description

2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) is a complex compound that combines the properties of chloranilic acid and lanthanum ions

Properties

CAS No.

32607-23-1

Molecular Formula

C18H26Cl6La2O22

Molecular Weight

1084.9 g/mol

IUPAC Name

2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione;lanthanum;decahydrate

InChI

InChI=1S/3C6H2Cl2O4.2La.10H2O/c3*7-1-3(9)5(11)2(8)6(12)4(1)10;;;;;;;;;;;;/h3*9,12H;;;10*1H2

InChI Key

WYDCSKVWJQQQBQ-UHFFFAOYSA-N

SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[La+3].[La+3]

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.O.O.O.O.O.O.O.O.O.O.[La].[La]

Other CAS No.

32607-23-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) typically involves the reaction of chloranilic acid with lanthanum saltsThe reaction with lanthanum salts is usually carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired lanthanum complex .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis of chloranilic acid followed by its reaction with lanthanum salts in a controlled environment. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups substituted at the halogen positions .

Scientific Research Applications

2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) involves its interaction with molecular targets and pathways in biological systems. The compound can act as an oxidizing or reducing agent, influencing various biochemical pathways. Its antiproliferative effects on cancer cells are believed to be mediated through the induction of oxidative stress and disruption of cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) lies in its combination of chloranilic acid and lanthanum ions, which imparts distinct chemical and biological properties.

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